(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine
Overview
Description
(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine is a chiral oxazolidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the oxazolidine ring and the tert-butyl ester group contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine typically involves the reaction of tert-butyl 2,2-dimethyl-3-oxazolidinecarboxylate with an appropriate hydroxyethyl derivative. The reaction is usually carried out under mild conditions to preserve the stereochemistry of the product. Common reagents used in the synthesis include bases such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohol derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amino alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.
Medicinal Chemistry: The compound is used in the design and synthesis of potential pharmaceutical agents, including enzyme inhibitors and receptor modulators.
Biological Studies: It is employed in studies investigating the interaction of chiral molecules with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. The oxazolidine ring and hydroxyethyl group play crucial roles in binding to specific enzymes or receptors, modulating their activity. The compound’s stereochemistry is essential for its biological activity, as it determines the orientation and interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane
- (S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane
- (S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxathiolane
Uniqueness
(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine is unique due to its oxazolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with dioxolane, dioxane, or oxathiolane rings, the oxazolidine ring offers different reactivity and stability profiles, making it suitable for specific applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (4S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJICPKTZDLBRQH-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCO)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CCO)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147959-18-0 | |
Record name | tert-butyl (4S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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